N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
“N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C20H24N2O3 . It is also known by other synonyms such as “N,N-Diisopropyl-p-anisamide” and "4-Methoxy-N,N-bis(1-methylethyl)benzamide" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzamide core with a methoxy group at the para position and two isopropyl groups attached to the nitrogen atom . The molecular weight of the compound is 340.422 .Scientific Research Applications
Antibacterial and Antifungal Properties
- N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide derivatives have shown promising antibacterial activity. A study demonstrated that certain pyrrole–2–carboxamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These compounds were also evaluated for antifungal activity, highlighting their potential in antimicrobial applications (Mane et al., 2017).
Catalyst in Synthesis of Phenothiazines
- The compound has been used as part of a catalyst system in the synthesis of phenothiazines, showcasing its utility in organic synthesis. A study demonstrated the effective use of a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for preparing phenothiazines in good yields (Huang et al., 2014).
Synthesis of Dihydro-Pyrrol-Carboxamide Derivatives
- Research indicates its role in the synthesis of functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, which are important in pharmaceutical chemistry. A one-pot synthesis approach was developed for these derivatives, involving reactions with N-alkyl-3-oxobutanamides (Alizadeh et al., 2008).
Involvement in Cytotoxicity Studies
- Another study explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrrole-4-carboxamides and their derivatives, which were tested for in vitro cytotoxic activity against various cancer cell lines. This research highlights the compound's relevance in the field of cancer research (Hassan et al., 2014).
Role in Regiospecific C-acylation
- The compound has been implicated in the regiospecific C-acylation of pyrroles and indoles, which is significant in the development of pharmaceuticals and other chemical products. A study focused on the reactions of pyrrole with N-acylbenzotriazoles, yielding various 2-acylpyrroles (Katritzky et al., 2003).
Synthesis of Pyrazole Carboxamides
- A series of pyrazole carboxamides have been synthesized using a catalyst and diisopropyl ethylamine, demonstrating the compound's utility in creating diverse chemical structures for potential pharmaceutical applications (Prabakaran et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential activity against various targets, including enzymes and proteins .
Mode of Action
These compounds typically interact with their targets by forming bonds or other interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, often by inhibiting or activating specific enzymes or proteins .
Pharmacokinetics
These studies typically involve examining the compound’s absorption in the gastrointestinal tract, its distribution throughout the body, its metabolism in the liver and other tissues, and its excretion through the kidneys .
Result of Action
Similar compounds have been studied for their potential effects on various cellular processes, including cell growth, apoptosis, and signal transduction .
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-N,N-di(propan-2-yl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12(2)21(13(3)4)19(23)17-10-15(11-20-17)18(22)14-6-8-16(24-5)9-7-14/h6-13,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSQASTEJGMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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